4-Methoxy-3-sulfamoylbenzene-1-sulfonyl chloride

Descripción general

Descripción

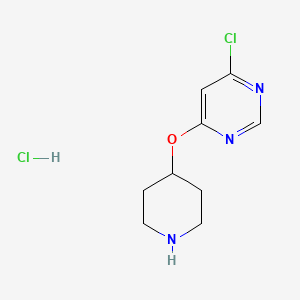

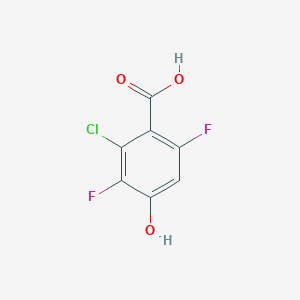

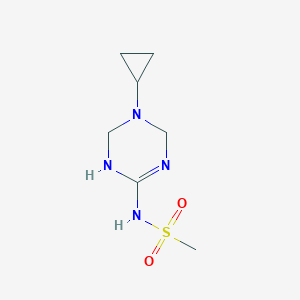

4-Methoxy-3-sulfamoylbenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C7H8ClNO5S2. It has a molecular weight of 285.73 . This compound is primarily used for research purposes .

Molecular Structure Analysis

The molecular structure of 4-Methoxy-3-sulfamoylbenzene-1-sulfonyl chloride consists of a benzene ring substituted with a methoxy group, a sulfamoyl group, and a sulfonyl chloride group . The exact spatial arrangement of these groups can be determined through techniques such as X-ray crystallography or NMR spectroscopy .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Methoxy-3-sulfamoylbenzene-1-sulfonyl chloride include a molecular weight of 285.73 and a melting point of 188-189 degrees Celsius . Other properties such as its boiling point, density, and solubility in various solvents would need to be determined experimentally.Aplicaciones Científicas De Investigación

Pharmacology

In pharmacology, 4-Methoxy-3-sulfamoylbenzene-1-sulfonyl chloride is a valuable intermediate for the synthesis of various sulfonamide compounds . Sulfonamides are known for their antibacterial properties, and this compound can be used to develop new medications that target resistant strains of bacteria.

Organic Synthesis

This chemical serves as a sulfonyl chloride group donor in organic synthesis . It’s particularly useful in the preparation of sulfonamides and sulfonyl ureas, which are crucial in creating compounds with potential therapeutic effects.

Medicinal Chemistry

In medicinal chemistry, 4-Methoxy-3-sulfamoylbenzene-1-sulfonyl chloride is used to modify the molecular structure of pharmacologically active compounds . This can enhance their efficacy, bioavailability, or reduce unwanted side effects.

Biochemistry

Biochemists utilize this compound in enzyme inhibition studies . By attaching the sulfonyl chloride moiety to various biochemical substrates, researchers can investigate the inhibition effects on different enzymes, which is fundamental in understanding disease mechanisms and drug development.

Industrial Applications

Industrially, 4-Methoxy-3-sulfamoylbenzene-1-sulfonyl chloride can be employed in the manufacture of dyes, pigments, and other chemical additives . Its sulfonyl chloride group reacts with a wide range of organic compounds, making it a versatile agent in chemical production.

Environmental Science

In environmental science, this compound might be used in the synthesis of chemicals that are part of environmental monitoring equipment . These chemicals can be used to detect and measure pollutants, contributing to environmental protection efforts.

Safety and Hazards

The safety data sheet (SDS) provides information about the potential hazards of 4-Methoxy-3-sulfamoylbenzene-1-sulfonyl chloride, as well as recommendations for safe handling, storage, and disposal . It’s important to handle this compound with appropriate safety measures due to its reactivity and potential health hazards.

Propiedades

IUPAC Name |

4-methoxy-3-sulfamoylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO5S2/c1-14-6-3-2-5(15(8,10)11)4-7(6)16(9,12)13/h2-4H,1H3,(H2,9,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGIZWIJTQFZQTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

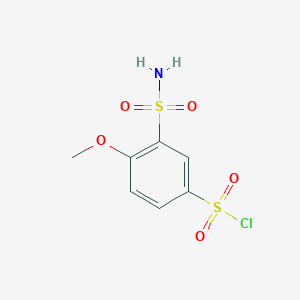

COC1=C(C=C(C=C1)S(=O)(=O)Cl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-3-sulfamoylbenzene-1-sulfonyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,6-difluoro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine](/img/structure/B1420040.png)

![3-chloro-N-{[3-(4-chlorophenyl)-4,5-dihydro-5-isoxazolyl]methyl}-5-(trifluoromethyl)-2-pyridinamine](/img/structure/B1420044.png)

![N-(3-(1H-imidazol-1-yl)propyl)-6-chloro-4-methylbenzo[d]thiazol-2-amine](/img/structure/B1420056.png)

![tert-Butyl 1-(aminomethyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B1420057.png)

![[1-(4-Methoxyphenyl)ethyl]methylamine hydrochloride](/img/structure/B1420059.png)